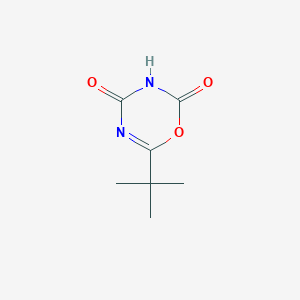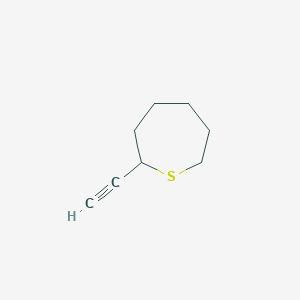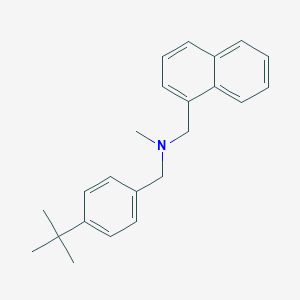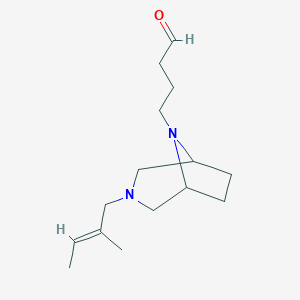
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione (TBOD) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. TBOD is a versatile compound that can be synthesized through several methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione is related to its ability to act as a nucleophile and form adducts with electrophiles. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can react with a variety of electrophiles, including aldehydes, ketones, and imines. The reaction between 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione and electrophiles is reversible, and the adducts can be easily hydrolyzed to regenerate 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione.
Biochemical and Physiological Effects
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to possess antioxidant properties. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has also been shown to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its ease of synthesis and versatility. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be easily synthesized through several methods, and it can be used as a building block for the synthesis of other compounds. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be used as a catalyst in organic reactions.
The limitations of using 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its limited solubility in water and its potential toxicity. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione should be handled with care, and appropriate safety measures should be taken when working with this compound.
Future Directions
For the research on 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione include the synthesis of new compounds, investigation of its potential as a catalyst, and further study of its biochemical and physiological effects.
Synthesis Methods
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be synthesized through several methods, including the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of tert-butyl acetoacetate with hydroxylamine sulfate in the presence of sodium methoxide. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be synthesized through the reaction of tert-butyl acetoacetate with nitrous acid, followed by cyclization with sodium ethoxide.
Scientific Research Applications
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has several potential applications in scientific research, including its use as a reactive intermediate in the synthesis of other compounds. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can also be used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has been used as a catalyst in organic reactions.
properties
CAS RN |
102618-91-7 |
|---|---|
Product Name |
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-tert-butyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)4-8-5(10)9-6(11)12-4/h1-3H3,(H,9,10,11) |
InChI Key |
REIMZWALIHEGBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1,1-dimethylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)










